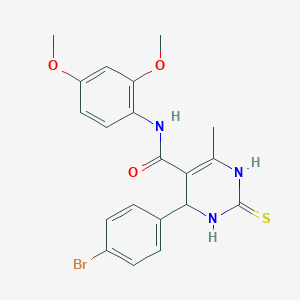
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O3S and its molecular weight is 462.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , also known as a pyrimidine derivative, has garnered attention due to its potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C20H20BrN3O3S
- Molecular Weight : 462.36 g/mol
- IUPAC Name : N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Biological Activity Overview
Pyrimidine derivatives have been extensively studied for their biological activities. The specific compound has shown promise in various areas:
-
Antimicrobial Activity :
- Research indicates that pyrimidine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen (bromine) and methoxy groups enhances these activities.
- A study highlighted that similar pyrimidine compounds exhibited potent activity against pathogens like E. coli and S. aureus, suggesting that structural modifications can lead to improved efficacy against microbial strains .
- Antiviral Properties :
- Anticancer Activity :
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their molecular structure. Key factors include:
- Substituents : The presence of electron-withdrawing groups (like bromine) or electron-donating groups (like methoxy) can significantly affect the compound's reactivity and interaction with biological targets.
- Positioning of Functional Groups : The location of substituents on the pyrimidine ring can alter pharmacokinetic properties and biological efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antiviral | Inhibits HIV integrase activity | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study synthesized a series of pyrimidine derivatives and tested their antimicrobial activity against various bacterial strains. The compound demonstrated significant inhibition zones comparable to standard antibiotics . -
Antiviral Mechanism :
In vitro assays showed that certain pyrimidine derivatives could inhibit the strand transfer reaction of HIV integrase with IC50 values in the low micromolar range, indicating strong potential as antiviral agents . -
Cytotoxicity Assessment :
Evaluation of cytotoxic effects on HeLa cells revealed that the compound induced cell death through apoptosis pathways, with IC50 values suggesting substantial anticancer potential .
特性
IUPAC Name |
4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-11-17(18(24-20(28)22-11)12-4-6-13(21)7-5-12)19(25)23-15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXEUKKZYJKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














